D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

描述

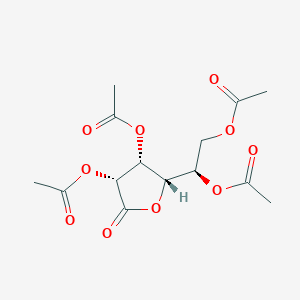

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate: is a chemical compound with the molecular formula C14H18O10 and a molecular weight of 346.29 g/mol . It is a derivative of D-Gulono-1,4-lactone, which is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms . This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate typically involves the acetylation of D-Gulono-1,4-lactone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions generally include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high purity and yield .

化学反应分析

Types of Reactions: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent lactone or other reduced forms.

Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

科学研究应用

Biochemical Synthesis and Research Applications

D-Gulono-1,4-lactone 2,3,5,6-tetraacetate serves as a valuable intermediate in organic synthesis. Its structural characteristics allow it to be utilized in the production of various bioactive compounds. The compound is particularly noted for its role in synthesizing enantiomerically pure carbohydrates and other complex molecules.

Ascorbic acid (vitamin C) is an essential nutrient for humans and many animals. D-Gulono-1,4-lactone is a precursor in the biosynthetic pathway of ascorbic acid in certain organisms. Studies have shown that feeding plants with D-gulono-1,4-lactone can enhance their ascorbic acid content significantly.

- Research Findings :

- In experiments with Arabidopsis thaliana, the introduction of D-gulono-1,4-lactone resulted in increased levels of ascorbic acid due to the activation of specific oxidase enzymes involved in the conversion process .

- Similar results were observed when detached fruits of Phaseolus vulgaris and Fragaria x ananassa were treated with D-gulono-1,4-lactone, leading to enhanced ascorbic acid synthesis .

Therapeutic Potential

The antioxidant properties of ascorbic acid derived from D-gulono-1,4-lactone have implications for therapeutic applications. Ascorbic acid is known for its roles in:

- Wound Healing : Enhancing collagen synthesis and promoting tissue repair.

- Cancer Treatment : Acting as an adjunct therapy to improve patient outcomes.

- Common Cold Prevention : Reducing the duration and severity of symptoms.

Case Study 1: Plant Ascorbate Enhancement

A study published by Aboobucker et al. (2017) demonstrated that recombinant Arabidopsis GulLO enzymes could effectively utilize L-gulono-1,4-lactone to produce ascorbic acid when expressed in tobacco cell cultures. The findings indicated a potential method for increasing vitamin C content in crops through genetic engineering .

Case Study 2: Animal Pathway Analogs

Research has identified that humans and certain animals lack the enzyme necessary to convert L-gulono-1,4-lactone to ascorbic acid due to genetic mutations. This highlights the importance of dietary intake of vitamin C from plant sources where D-gulono-1,4-lactone plays a crucial role .

作用机制

The mechanism by which D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate exerts its effects is primarily related to its role as a precursor in the biosynthesis of ascorbic acid. It is converted to ascorbic acid through a series of enzymatic reactions involving gulonolactone oxidase . This enzyme catalyzes the oxidation of D-Gulono-1,4-lactone to ascorbic acid, with the concomitant reduction of molecular oxygen to water . The molecular targets and pathways involved include the ascorbate biosynthesis pathway and related metabolic processes .

相似化合物的比较

D-Gulonic acid γ-lactone: Another derivative of D-Gulono-1,4-lactone, used in similar research applications.

D-Glucuronic acid γ-lactone: A related compound with applications in carbohydrate chemistry and as a precursor in the biosynthesis of glycosaminoglycans.

D-Gluconic acid δ-lactone: Used in food and pharmaceutical industries as a pH regulator and as a precursor in the synthesis of various chemicals.

Uniqueness: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it particularly useful in specific synthetic and research applications where controlled acetylation is required .

生物活性

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA) is a synthetic compound derived from D-Gulonic acid, notable for its role as an intermediate in the synthesis of Vitamin C (ascorbic acid). This compound has garnered attention in various fields including pharmaceuticals, biochemistry, and nutritional science due to its biological activities. This article explores the biological properties of GATA, supported by research findings and case studies.

Chemical Structure:

- Molecular Formula: C14H18O10

- Molecular Weight: 346.29 g/mol

- CAS Number: 136345-68-1

GATA is synthesized through the selective esterification of D-Gulonic acid using acetic anhydride, yielding a tetraacetate with an approximate yield of 80% . The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).

Biological Properties

GATA has been shown to exhibit several significant biological activities:

1. Antioxidant Activity

GATA demonstrates potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that GATA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Induction of Apoptosis

Research has shown that GATA can induce apoptosis in various cancer cell lines. The mechanism involves the regulation of specific genes associated with the apoptotic pathway. For instance, GATA influences the expression of Bcl-2 family proteins which are pivotal in controlling cell survival and death .

3. Regulation of Cell Proliferation

GATA also plays a role in regulating cell proliferation. It has been observed to modulate metabolic signaling pathways that are essential for cell growth and division. This regulation is particularly relevant in cancer biology where uncontrolled cell proliferation is a hallmark of tumorigenesis .

4. Low Toxicity Profile

Toxicological studies indicate that GATA exhibits low toxicity levels. In animal studies, it has an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for potential therapeutic applications .

Applications in Research and Industry

The biological activities of GATA have led to its exploration in several applications:

- Vitamin C Synthesis: As a precursor for Vitamin C, GATA is integral to nutritional supplements and food fortification.

- Cancer Therapy: Due to its ability to induce apoptosis selectively in cancer cells, GATA is being investigated as a potential anti-cancer agent.

- Anti-inflammatory Agents: The compound's antioxidant properties suggest potential applications in developing anti-inflammatory drugs .

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of GATA compared to other known antioxidants. The results showed that GATA had a higher free radical scavenging activity than ascorbic acid at certain concentrations, highlighting its potential as an effective antioxidant agent .

Cancer Cell Line Research

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with GATA resulted in significant apoptosis induction compared to control groups. The study elucidated the molecular pathways involved and provided insights into how GATA could be utilized in therapeutic strategies against breast cancer .

Future Directions

Future research on GATA should focus on:

- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of GATA in humans.

- Combination Therapies: Investigating the effects of GATA when used in combination with other anti-cancer agents or therapies.

属性

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMFFZVZXMXCS-YVECIDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。